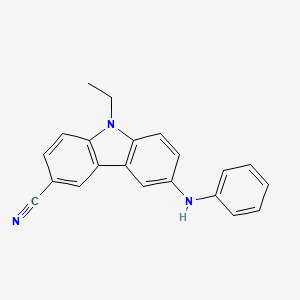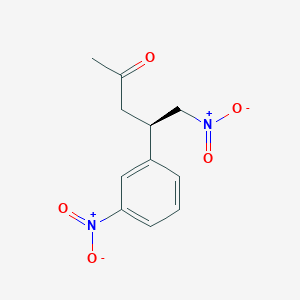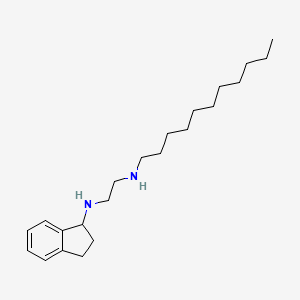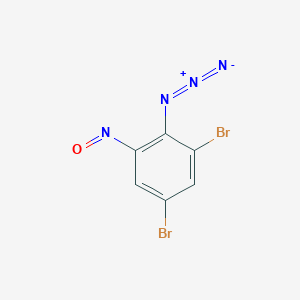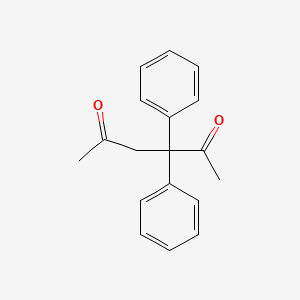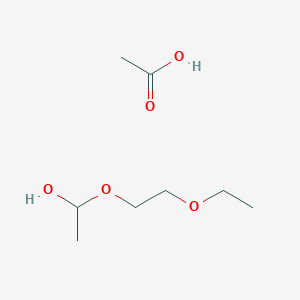
Acetic acid;1-(2-ethoxyethoxy)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1-(2-ethoxyethoxy)ethanol typically involves the esterification of 2-(2-ethoxyethoxy)ethanol with acetic acid. This reaction is catalyzed by an acid catalyst such as sulfuric acid. The reaction conditions generally include heating the reactants under reflux to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield. The process may also involve purification steps such as distillation to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;1-(2-ethoxyethoxy)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acetic acid and other oxidation products.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different esters and ethers
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu) are often employed
Major Products Formed
Oxidation: Acetic acid and other carboxylic acids.
Reduction: Alcohols such as 2-(2-ethoxyethoxy)ethanol.
Substitution: Various esters and ethers depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Acetic acid;1-(2-ethoxyethoxy)ethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the preparation of biological samples and as a solvent for biological assays.
Medicine: Utilized in the formulation of pharmaceuticals and as a solvent for drug delivery systems.
Industry: Used in the production of coatings, dyes, insecticides, soaps, and cosmetics .
Wirkmechanismus
The mechanism of action of acetic acid;1-(2-ethoxyethoxy)ethanol involves its ability to act as a solvent and reactant in various chemical processes. It can interact with molecular targets such as enzymes and receptors, facilitating or inhibiting biochemical reactions. The pathways involved include esterification, hydrolysis, and oxidation-reduction reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Ethoxyethyl acetate: Similar in structure but with different physical and chemical properties.
Diethylene glycol monoethyl ether acetate: Another glycol ether acetate with similar applications but different reactivity.
Ethylene glycol monoethyl ether acetate: Used in similar industrial applications but with distinct toxicological profiles
Uniqueness
Acetic acid;1-(2-ethoxyethoxy)ethanol is unique due to its specific combination of solubility, reactivity, and low toxicity, making it suitable for a wide range of applications in various fields .
Eigenschaften
CAS-Nummer |
823814-39-7 |
|---|---|
Molekularformel |
C8H18O5 |
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
acetic acid;1-(2-ethoxyethoxy)ethanol |
InChI |
InChI=1S/C6H14O3.C2H4O2/c1-3-8-4-5-9-6(2)7;1-2(3)4/h6-7H,3-5H2,1-2H3;1H3,(H,3,4) |
InChI-Schlüssel |
UAPKBZSBRHKEGX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCOC(C)O.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




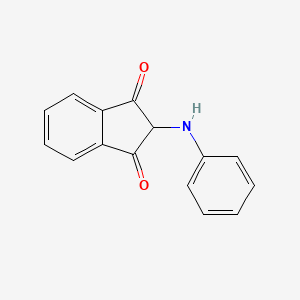
![(1H-Indol-3-yl)(2-{[(quinolin-6-yl)methyl]amino}phenyl)methanone](/img/structure/B14231311.png)
![3-[4-(2,6-dichloro-phenyl)-piperidin-1-ylmethyl]-2-phenyl-1H-indole](/img/structure/B14231314.png)
![(7R)-7-[(4-methoxyphenyl)methoxy]oct-2-enal](/img/structure/B14231322.png)
![Carbamic acid, [(1R)-1-(trans-4-formylcyclohexyl)ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B14231324.png)


